
2,2-Dibutyl-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C11H22O3. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its two butyl groups attached to the dioxolane ring, making it a unique structure among dioxolanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-1,3-dioxolane-4-methanol typically involves the reaction of butyraldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
Oxidation: Formation of 2,2-Dibutyl-1,3-dioxolane-4-one.
Reduction: Formation of 2,2-Dibutyl-1,3-diol.
Substitution: Formation of 2,2-Dibutyl-1,3-dioxolane-4-chloride or 2,2-Dibutyl-1,3-dioxolane-4-bromide.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3-dioxolane-4-methanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The butyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyl-1,3-dioxolane-4-methanol: Similar structure but with ethyl groups instead of butyl groups.
2,2-Dipropyl-1,3-dioxolane-4-methanol: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
2,2-Dibutyl-1,3-dioxolane-4-methanol is unique due to its larger butyl groups, which can influence its physical and chemical properties, such as solubility and reactivity
Propiedades
Número CAS |
5694-78-0 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(2,2-dibutyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-12(8-6-4-2)14-10-11(9-13)15-12/h11,13H,3-10H2,1-2H3 |
Clave InChI |
LBLQNULZTHESCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(OCC(O1)CO)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


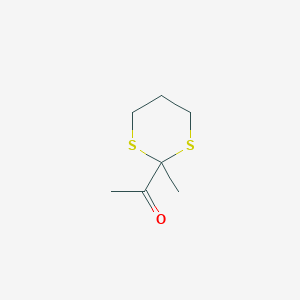

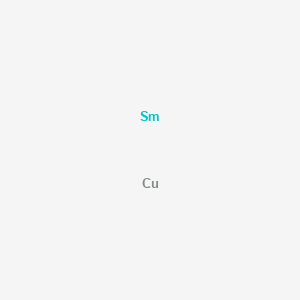
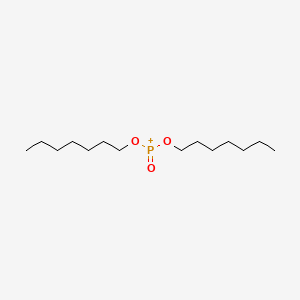
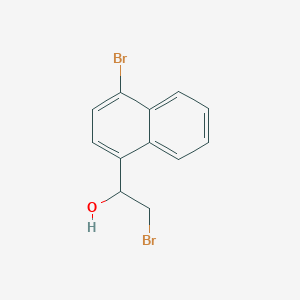
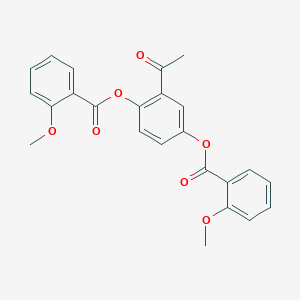

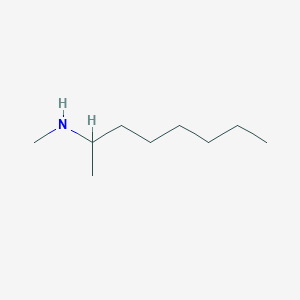



![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
